
Anti-Trypanosoma cruzi agent-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-Trypanosoma cruzi agent-2 is a compound designed to combat Trypanosoma cruzi, the causative agent of Chagas disease. This disease is a significant health concern in Latin America, affecting millions of people. The compound is part of ongoing efforts to develop effective treatments for this neglected tropical disease.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anti-Trypanosoma cruzi agent-2 involves the preparation of derivatives containing 2-nitroimidazole, 1,2,4-triazole, and 3-nitro-1,2,4-triazole . These compounds are synthesized through a series of reactions, including nitration, cyclization, and substitution reactions. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions: Anti-Trypanosoma cruzi agent-2 undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives with varying biological activities.
Substitution: The nitro groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving acids or bases, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with potentially different biological activities and therapeutic potentials .
Scientific Research Applications
Anti-Trypanosoma cruzi agent-2 has several scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of nitroimidazole and triazole derivatives.
Biology: Investigated for its effects on Trypanosoma cruzi and other related parasites.
Medicine: Explored as a potential therapeutic agent for treating Chagas disease, with studies focusing on its efficacy, safety, and mechanism of action.
Mechanism of Action
The mechanism of action of Anti-Trypanosoma cruzi agent-2 involves the inhibition of key enzymes and pathways in Trypanosoma cruzi. The compound targets the parasite’s mitochondrial dehydrogenases and membrane sterol biosynthesis, disrupting essential metabolic processes and leading to the parasite’s death . Additionally, the compound’s nitro groups can generate reactive oxygen species, further contributing to its anti-parasitic effects .
Comparison with Similar Compounds
Benznidazole: A first-line treatment for Chagas disease, known for its efficacy but associated with significant side effects.
Nifurtimox: Another commonly used drug for Chagas disease, with a similar mechanism of action but different side effect profiles.
2,3-Diketopiperazines: A class of compounds with potential anti-Trypanosoma cruzi activity, showing promise in preclinical studies.
Uniqueness: Anti-Trypanosoma cruzi agent-2 stands out due to its unique combination of nitroimidazole and triazole moieties, which confer distinct chemical and biological properties. Its ability to target multiple pathways in the parasite makes it a promising candidate for further development .
Properties
Molecular Formula |
C17H10ClNO5 |
|---|---|
Molecular Weight |
343.7 g/mol |
IUPAC Name |
2-chloro-3-(4-methyl-3-nitrophenoxy)naphthalene-1,4-dione |
InChI |
InChI=1S/C17H10ClNO5/c1-9-6-7-10(8-13(9)19(22)23)24-17-14(18)15(20)11-4-2-3-5-12(11)16(17)21/h2-8H,1H3 |
InChI Key |
NIMYKKHCWOESLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


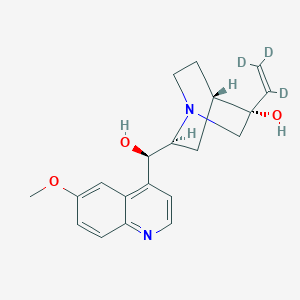
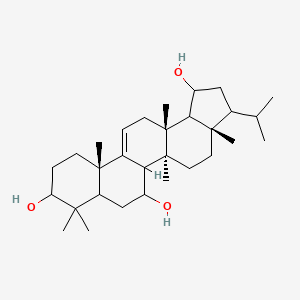
![2-[2-(3,7-Dimethylocta-2,6-dienyl)-5-hydroxy-3-methoxyphenyl]-1-benzofuran-6-ol](/img/structure/B12427324.png)
![(1S,2S,5R)-2-[4-[2-(oxan-4-yl)ethoxy]benzoyl]-5-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B12427331.png)
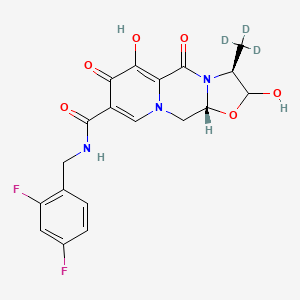
![2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B12427339.png)
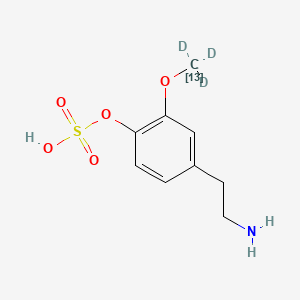
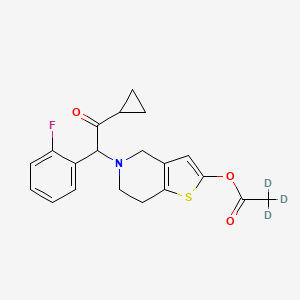
![[3,4-difluoro-2-(2-fluoro-4-methylanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone](/img/structure/B12427357.png)
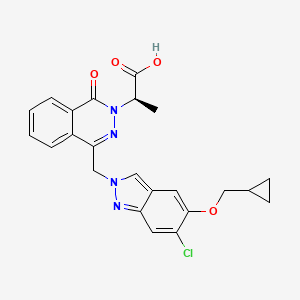
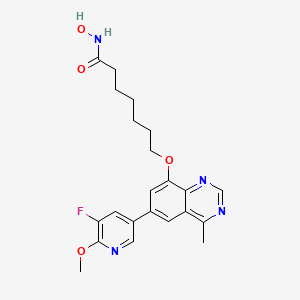

![5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12427396.png)

